![molecular formula C12H9ClFN3 B2617225 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine CAS No. 667400-59-1](/img/structure/B2617225.png)
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine
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Description
The compound “4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine” is a pyrimidine derivative . Pyrimidine derivatives are nitrogen-containing heterocyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Scientific Research Applications
- Research : Newly synthesized derivatives of 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects .
- Findings : Among the synthesized compounds, d6 and d7 exhibited potent anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could be explored further for breast cancer treatment .
- Study : 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains. Further studies could explore their potential as antiviral agents .
- Imidazole Derivatives : Related imidazole-containing compounds have been evaluated for antitumor potential against different cell lines, including MCF-7 and CaCo-2 .
- Findings : Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interacted favorably with specific protein targets. These findings support their potential as lead compounds for rational drug design .
Antimicrobial Activity
Anticancer Properties
Anti-HIV Research
Therapeutic Potential in Other Diseases
Molecular Docking Studies
properties
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3/c13-10-2-1-3-11(14)9(10)5-4-8-6-7-16-12(15)17-8/h1-7H,(H2,15,16,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHKEBWLGTDBU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC2=NC(=NC=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C2=NC(=NC=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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